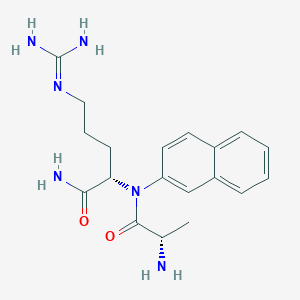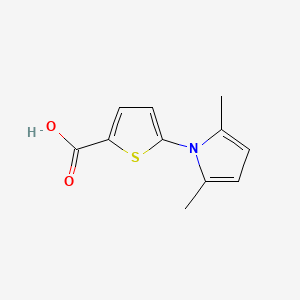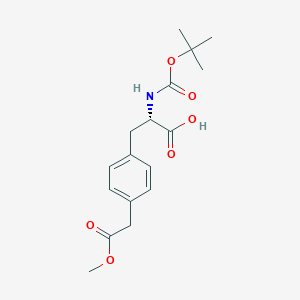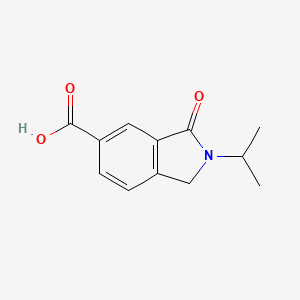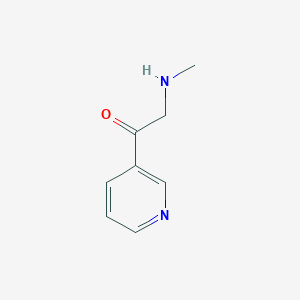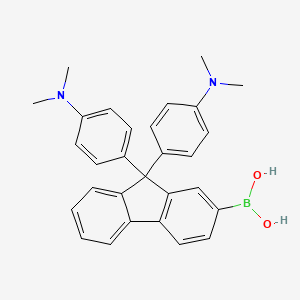
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a benzofuran ring substituted with a chlorine atom at the 5-position and a methoxyphenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Aldol Condensation: The final step involves an aldol condensation reaction between the chlorinated benzofuran derivative and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the acrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-formylphenyl)acrylic acid.
Reduction: Formation of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)propanol.
Substitution: Formation of 3-(5-Amino-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the benzofuran and acrylic acid moieties. Research in this area could lead to the development of new therapeutic agents.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug discovery.
Industry
In the material science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In medicinal chemistry, it could interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromo-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid: Similar structure but with a bromine atom instead of chlorine.
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-hydroxyphenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methylphenyl)acrylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the chlorine atom and the methoxy group in 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C18H13ClO4 |
|---|---|
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
(Z)-3-(5-chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClO4/c1-22-14-5-2-11(3-6-14)15(10-18(20)21)17-9-12-8-13(19)4-7-16(12)23-17/h2-10H,1H3,(H,20,21)/b15-10- |
Clave InChI |
ZWSLTVKCHIZWRU-GDNBJRDFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC3=C(O2)C=CC(=C3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC(=O)O)C2=CC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


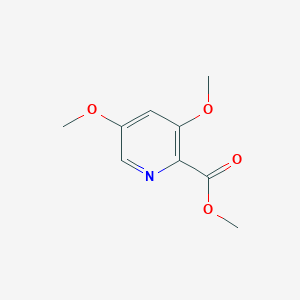
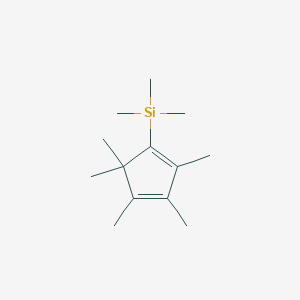
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

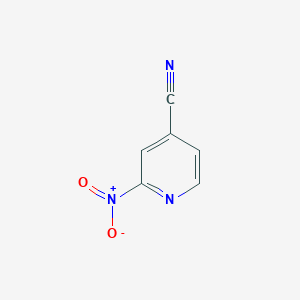
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)

